molecular formula C8H15Br B13992875 1-(Bromomethyl)-3-propylcyclobutane

1-(Bromomethyl)-3-propylcyclobutane

Cat. No.: B13992875
M. Wt: 191.11 g/mol
InChI Key: FFLNTTATOGKAJX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-propylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group at the first position and a propyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-propylcyclobutane typically involves the bromomethylation of 3-propylcyclobutanone. This can be achieved through the reaction of 3-propylcyclobutanone with bromine in the presence of a suitable catalyst, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr). The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromomethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-propylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

    Oxidation Reactions: The compound can be oxidized to form 3-propylcyclobutanone or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield 3-propylcyclobutylmethanol.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield alcohols or amines.
  • Oxidation reactions produce ketones or carboxylic acids.
  • Reduction reactions result in alcohols.

Scientific Research Applications

1-(Bromomethyl)-3-propylcyclobutane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for cyclobutane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-propylcyclobutane involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The compound’s effects are mediated through these molecular interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-(Chloromethyl)-3-propylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-3-butylcyclobutane: Similar structure but with a butyl group instead of a propyl group.

    1-(Bromomethyl)-2-propylcyclobutane: Similar structure but with the propyl group at the second position.

Uniqueness: 1-(Bromomethyl)-3-propylcyclobutane is unique due to the specific positioning of the bromomethyl and propyl groups on the cyclobutane ring

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

1-(bromomethyl)-3-propylcyclobutane

InChI

InChI=1S/C8H15Br/c1-2-3-7-4-8(5-7)6-9/h7-8H,2-6H2,1H3

InChI Key

FFLNTTATOGKAJX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C1)CBr

Origin of Product

United States

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